2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide

Catalog No.
S4016288
CAS No.
M.F
C13H18N4O2S
M. Wt
294.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidiny...

Product Name

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

InChI

InChI=1S/C13H18N4O2S/c1-4-10-9(5-14)12(19)17-13(16-10)20-7-11(18)15-6-8(2)3/h8H,4,6-7H2,1-3H3,(H,15,18)(H,16,17,19)

InChI Key

DFAMYEODODZVQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NCC(C)C)C#N

The exact mass of the compound 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide is 294.11504700 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide is a pyrimidine derivative characterized by the presence of a cyano group and a sulfanyl moiety. This compound features a unique structure that includes an isobutylacetamide side chain, which contributes to its potential biological activity. The molecular formula for this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of this compound can be attributed to the functional groups present:

  • Sulfanyl Group: This group can participate in nucleophilic substitution reactions, allowing the compound to react with various electrophiles.
  • Cyano Group: The cyano group may undergo hydrolysis or reduction, leading to the formation of carboxylic acids or amines.
  • Carbonyl Group: The carbonyl functionality in the 6-oxo position can engage in condensation reactions, potentially forming more complex structures.

These reactions suggest that the compound could serve as a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide exhibit significant biological activities. For instance:

  • Antiviral Activity: Some derivatives of pyrimidine compounds have shown promise as inhibitors of viral polymerases, particularly against flaviviruses such as Zika virus and Hepatitis C virus. These activities are often linked to their ability to interact with viral RNA-dependent RNA polymerases .
  • Antitumor Properties: Certain pyrimidine derivatives have been studied for their potential antitumor effects, possibly through mechanisms involving cell cycle arrest or apoptosis induction.

The synthesis of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide can be achieved through several methods:

  • Condensation Reactions: Starting from 4-ethylthio derivatives of dihydropyrimidines, condensation with isobutylacetamide can yield the desired compound.
  • Cyclization Reactions: Utilizing cyanoacetic acid derivatives followed by cyclization can lead to the formation of the pyrimidine ring.
  • Functional Group Modifications: Post-synthesis modifications such as alkylation or acylation can fine-tune the biological activity and solubility of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting viral infections or cancer.
  • Chemical Research: It can be used as an intermediate in organic synthesis for creating more complex molecules.
  • Agricultural Chemicals: If proven effective against specific pathogens, it could be explored for use in agricultural applications.

Interaction studies are essential for understanding how 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide interacts with biological targets:

  • Molecular Docking Studies: These studies can reveal how the compound binds to viral polymerases or other biomolecular targets.
  • In Vitro Assays: Testing the compound's efficacy against various cell lines can provide insights into its therapeutic potential and mechanism of action.
  • Pharmacokinetics and Toxicology Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for its development as a drug candidate.

Several compounds share structural similarities with 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-isobutylacetamide, highlighting its uniqueness:

Compound NameStructureBiological Activity
2-(5-cyano-6-hydroxy-pyrimidin)StructureAntiviral
5-cyano-6-methylpyrimidineStructureAntitumor
4-thiouracilStructureAntiviral

Uniqueness

The distinct combination of a sulfanyl group and an isobutylacetamide side chain sets this compound apart from others in its class. Its specific structural features may confer unique pharmacological properties that warrant further investigation.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

294.11504700 g/mol

Monoisotopic Mass

294.11504700 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-20-2023

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